4'-Methyl-2,2'-di(morpholin-4-yl)-4,5'-bipyrimidine
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Overview
Description
4’-Methyl-2,2’-di(morpholin-4-yl)-4,5’-bipyrimidine is a synthetic organic compound that belongs to the class of bipyrimidines. These compounds are characterized by the presence of two pyrimidine rings, which are nitrogen-containing heterocycles. The morpholine groups attached to the bipyrimidine core enhance the compound’s solubility and reactivity, making it a valuable molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methyl-2,2’-di(morpholin-4-yl)-4,5’-bipyrimidine typically involves the following steps:
Formation of the Bipyrimidine Core: This can be achieved through a coupling reaction between two pyrimidine derivatives under controlled conditions.
Introduction of the Methyl Group: A methylation reaction is performed to introduce the methyl group at the 4’ position.
Attachment of Morpholine Groups: The final step involves the substitution of hydrogen atoms on the bipyrimidine core with morpholine groups through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4’-Methyl-2,2’-di(morpholin-4-yl)-4,5’-bipyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The morpholine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4’-Methyl-2,2’-di(morpholin-4-yl)-4,5’-bipyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4’-Methyl-2,2’-di(morpholin-4-yl)-4,5’-bipyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the compound’s application. The morpholine groups may enhance binding affinity and specificity, while the bipyrimidine core can participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyrimidine: Lacks the methyl and morpholine groups, resulting in different chemical properties.
4,4’-Dimethyl-2,2’-bipyrimidine: Contains two methyl groups but no morpholine groups.
2,2’-Di(morpholin-4-yl)-bipyrimidine: Similar structure but without the methyl group.
Uniqueness
4’-Methyl-2,2’-di(morpholin-4-yl)-4,5’-bipyrimidine is unique due to the presence of both methyl and morpholine groups, which confer distinct chemical and biological properties. These modifications can enhance solubility, reactivity, and specificity, making the compound valuable for various applications.
Properties
IUPAC Name |
4-[4-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-13-14(12-19-17(20-13)23-6-10-25-11-7-23)15-2-3-18-16(21-15)22-4-8-24-9-5-22/h2-3,12H,4-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMQCDMLVIYHAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=NC(=NC=C2)N3CCOCC3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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